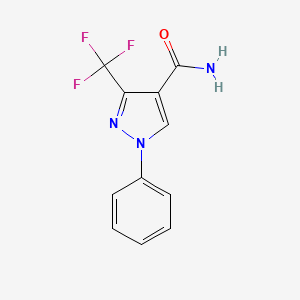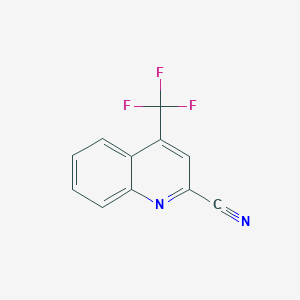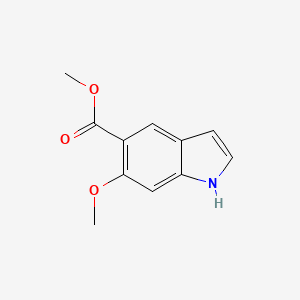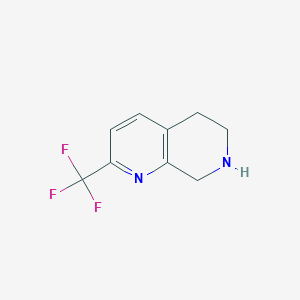
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations .Applications De Recherche Scientifique
Synthesis and Derivative Development
Synthesis of Trifluoromethyl-1,8-naphthyridine Derivatives : The synthesis of trifluoromethyl-1,8-naphthyridine derivatives, including 2-amino-1,8-naphthyridine derivatives, has been achieved, showcasing the versatility of these compounds in heterocyclic chemistry (Eichler, Rooney, & Williams, 1976).
Access to CF3-substituted Tetrahydro-1,7-naphthyridines : A novel synthesis method for CF3-substituted tetrahydro-1,7-naphthyridines has been developed, highlighting the compound's utility in the preparation of unique chemical structures (Mailyan et al., 2012).
Conformationally-Locked Analogs : 5,6,7,8-Tetrahydro-1,7-naphthyridine has potential as a conformationally-locked analog of 2-(3-pyridyl)ethylamine, a pharmacologically active core structure, demonstrating its significance in drug design (Dow & Schneider, 2001).
Microwave Irradiation in Synthesis : The use of microwave irradiation in synthesizing 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines showcases modern techniques in the efficient assembly of these compounds (Guiadeen et al., 2008).
Antibacterial Activity : Some derivatives, like the ones obtained from the condensation of 3-aryl-2hydrazino-1,8-naphthyridines, have shown promising antibacterial activity (Mogilaiah, Rao, & Rao, 2015).
Structural Analysis of Imidazonaphthyridine Derivatives : Structural analysis of various imidazonaphthyridine derivatives, including trifluoromethyl variants, provides insights into the molecular conformations and interactions of these compounds (Fun et al., 1996).
Cobalt-Catalyzed Cyclizations : The cobalt-catalyzed intramolecular cyclizations to produce 5,6,7,8-tetrahydro-1,6-naphthyridines illustrate innovative synthetic methodologies in heterocyclic chemistry (Zhou, Porco, & Snyder, 2007).
Library Synthesis Using Naphthyridine Scaffolds : Utilization of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds in library synthesis for antituberculosis activity showcases their potential in drug discovery (Zhou et al., 2008).
Chemical Properties and Applications
- Study of Solvents on Spectroscopic Properties : Research on the effect of solvents on the spectroscopic properties of related compounds, such as LD-489, provides valuable information on their chemical behavior and applications (Deepa, Thipperudrappa, & Kumar, 2013).
Safety And Hazards
Orientations Futures
There is growing interest in the incorporation of a trifluoromethyl group into organic motifs due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . This could lead to further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-3-4-13-5-7(6)14-8/h1-2,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOITUVISETBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703663 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
CAS RN |
794461-85-1, 741737-13-3 | |
| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794461-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



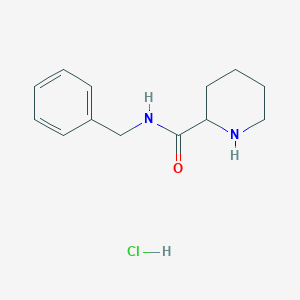
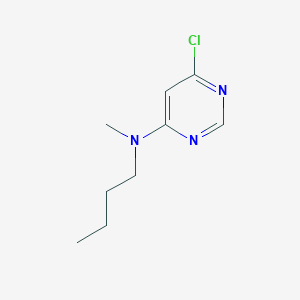
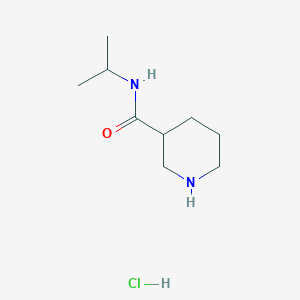
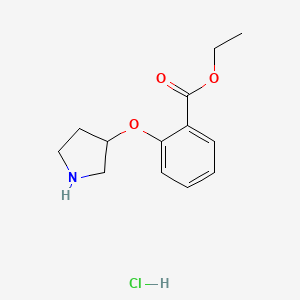
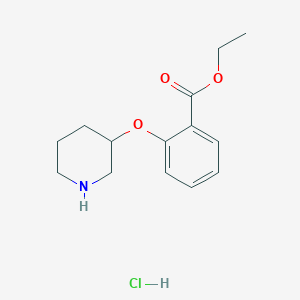
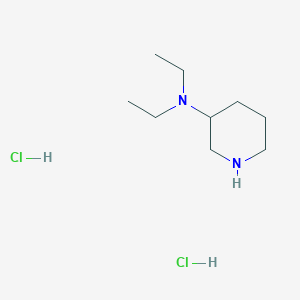
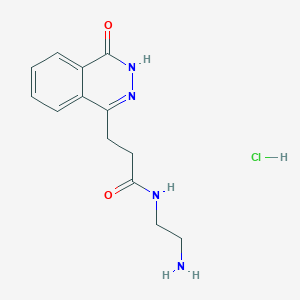
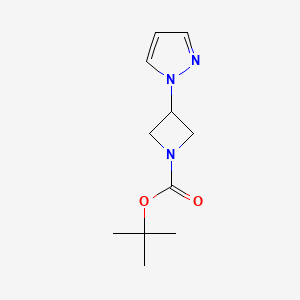
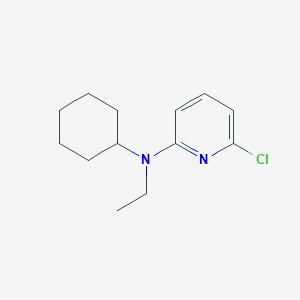
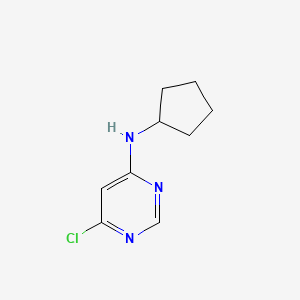
![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)
